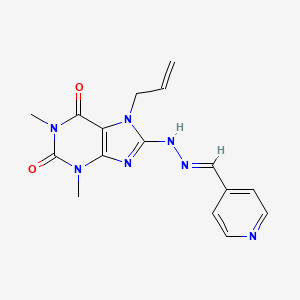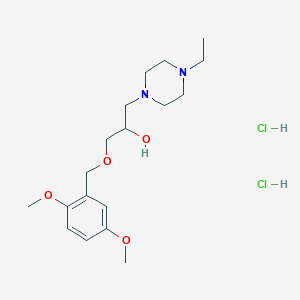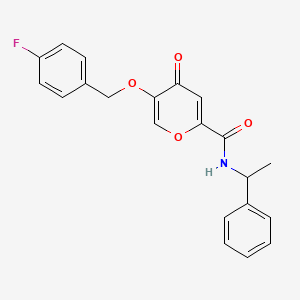
5-((4-fluorobenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyran, which is a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms. It also contains a carboxamide group (-CONH2), a common functional group in biochemistry, which is involved in peptide bonds. The compound also has a fluorobenzyl group attached to it, which could potentially increase its reactivity due to the presence of the electronegative fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyran ring, a carboxamide group, and a fluorobenzyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing fluorine-containing derivatives, focusing on compounds with potential pharmacological activities or material applications. For example, Eleev et al. (2015) detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which could be analogs or share similar synthetic pathways with the queried compound, highlighting the importance of fluorine in modifying chemical properties and biological activity Eleev, Kutkin, & Zhidkov, 2015.
Material Science Applications
In the realm of material science, Hsiao and Yu (1996) synthesized aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links, demonstrating the role of fluorinated compounds in creating polymers with significant thermal stability and mechanical properties Hsiao & Chou-Huan Yu, 1996. This research underlines the utility of fluorinated compounds in developing new materials with desirable characteristics.
Medicinal Chemistry and Pharmacology
In pharmacological research, the synthesis and evaluation of novel compounds for biological activities are a major application. Hassan et al. (2015) explored the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which involves the manipulation of fluoro-benzyl groups for potential anticancer applications Hassan, Hafez, Osman, & Ali, 2015. This indicates the compound's relevance in designing new therapeutic agents.
Molecular Imaging and Diagnostic Applications
Compounds with fluorine atoms are often used in molecular imaging due to their unique properties. Rhee, Levy, and London (1995) developed fluorinated o-aminophenol derivatives for measuring intracellular pH, showcasing the application of fluorine chemistry in creating sensitive and specific imaging probes Rhee, Levy, & London, 1995.
Antimicrobial Research
The development of antimicrobial agents is another area of interest. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs, demonstrating the compound's potential utility in combating microbial infections Desai, Rajpara, & Joshi, 2013.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(1-phenylethyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4/c1-14(16-5-3-2-4-6-16)23-21(25)19-11-18(24)20(13-27-19)26-12-15-7-9-17(22)10-8-15/h2-11,13-14H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQFCVPEIKFDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)
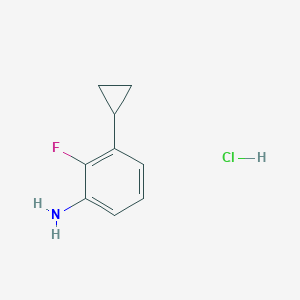
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

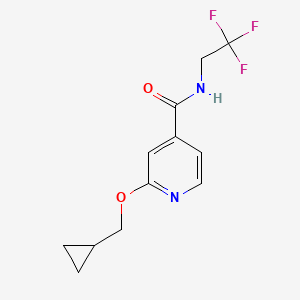
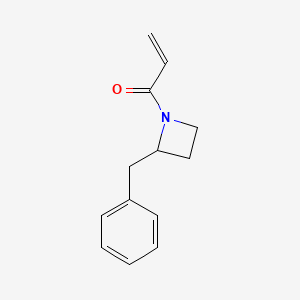

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)
